molecular formula C19H20ClN5O B2744786 1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-methylpiperazine CAS No. 899985-36-5

1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-methylpiperazine

货号: B2744786
CAS 编号: 899985-36-5
分子量: 369.85
InChI 键: UQYMCKLKINNCOS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound features a pyrazolo[3,4-b]pyridine core substituted with a 4-chloro, 3-methyl, and 1-phenyl group. A 4-methylpiperazine moiety is attached via a carbonyl group at position 3.

属性

IUPAC Name

(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c1-13-16-17(20)15(19(26)24-10-8-23(2)9-11-24)12-21-18(16)25(22-13)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYMCKLKINNCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-methylpiperazine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions. Subsequent steps involve the introduction of the chloro, methyl, and phenyl groups, followed by the attachment of the piperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

化学反应分析

Types of Reactions

1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.

科学研究应用

Structural Features

The compound features a pyrazolo[3,4-b]pyridine core integrated with a piperazine moiety, which enhances its biological activity by allowing interactions with various biological targets. The presence of a chloro group and methyl substitutions contributes to its reactivity and potential pharmacological effects.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its unique structure allows for interactions with various enzymes and receptors, making it a candidate for drug development aimed at treating several diseases.

Pharmacology

Research focuses on understanding the pharmacokinetic and pharmacodynamic properties of this compound. Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can exhibit significant biological activity, including:

  • Anticancer Activity : Compounds in this class have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting critical signaling pathways involved in cancer proliferation. For instance, they can affect tubulin polymerization and protein kinase signaling pathways .

Chemical Biology

This compound serves as a valuable probe for studying biological pathways and mechanisms. Its ability to interact with specific molecular targets allows researchers to elucidate complex biochemical processes.

Industrial Applications

There is potential for this compound to be utilized in the development of new materials or as a precursor in synthesizing other complex molecules. Its diverse chemical reactivity opens avenues for applications beyond medicinal chemistry.

Synthetic Routes

The synthesis typically involves:

  • Formation of the Pyrazolo[3,4-b]pyridine Core : This is achieved through reactions involving substituted pyrazoles and appropriate carbonyl compounds.
  • Piperidine Coupling : The pyrazole derivative is then reacted with piperidine under controlled conditions to yield the target compound.

Industrial Production Techniques

Optimizing synthetic routes may involve high-throughput techniques and advanced purification methods such as chromatography and crystallization to enhance yield and purity.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Anticancer Studies : Cell-based assays conducted on various cancer cell lines (e.g., breast cancer MCF7, melanoma SKMEL-28) have shown promising results regarding its ability to inhibit cell proliferation .
  • Mechanistic Insights : Research indicates that the compound may induce cellular stress responses leading to apoptosis in cancer cells, providing insights into its mechanism of action .

作用机制

The mechanism of action of 1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-methylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on structural features, synthesis, and characterization:

Compound Core Structure Key Substituents Synthesis (Yield, Purity) Key Analytical Data
1-{4-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-methylpiperazine (Target) Pyrazolo[3,4-b]pyridine 4-Cl, 3-Me, 1-Ph, 5-CO-4-Me-piperazine Not explicitly described; analogous methods involve Friedländer condensation or acylation Likely characterized via $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, HRMS, HPLC (>95% purity inferred from analogs)
1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-3-(4-fluoro-3-(trifluoromethyl)phenyl)urea (13) Pyrazolo[3,4-b]pyridine 1,3-diMe, 5-CO-urea-(4-F-3-CF$_3$-Ph) Reflux with phenylisocyanate (49% yield, 99% HPLC purity) $ ^1 \text{H NMR} $ (DMSO-$ d_6 $): δ 2.55 (s, 3H), 8.90 (s, 1H); MS: m/z 394 (M-H)⁻
4-(5-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)aniline (15c) Pyrazolo[3,4-b]pyridine 3-(4-aminophenyl), 5-(4-(4-Me-piperazinyl-Me)-Ph) Multi-step synthesis (68% yield, 97.87% HPLC purity) HRMS (ESI): [M+H]⁺ calc. 441.2291, exp. 441.2289; $ ^1 \text{H NMR} $ confirmed
4-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile Pyrazolo[3,4-b]pyridine 4-Cl, 3-Me, 1-Ph, 6-CN Not detailed; likely nitrile introduction via cyanation No analytical data provided; structural similarity suggests IR/$ ^1 \text{H NMR} $ use
5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 5-Br, 1-(4-F-Ph) Halogenation or cross-coupling (95% purity) Molecular formula: C${12}$H$7$BrFN$_3$; MW: 292.12

Key Structural and Functional Differences:

Substituent Diversity: The target compound and 15c share the 4-methylpiperazine group, enhancing solubility. In contrast, 13 uses a urea group, which may target hydrogen-bond interactions.

Synthetic Yields :

  • Urea derivative 13 has a lower yield (49%) compared to piperazine-containing 15c (68%), possibly due to steric challenges in urea formation.

Pharmacological Implications :

  • Piperazine derivatives (e.g., 15c , target compound) are often explored for CNS activity due to blood-brain barrier penetration .
  • Nitrile-containing analogs (e.g., ) may exhibit metabolic stability but reduced solubility.

生物活性

The compound 1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-methylpiperazine is a synthetic derivative belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core linked to a piperazine moiety. The presence of a chloro and methyl group on the pyrazole ring enhances its biological potency.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit a range of biological activities including:

  • Anticancer Activity : Many compounds in this class demonstrate significant antiproliferative effects against various cancer cell lines. The mechanisms often involve apoptosis induction and inhibition of angiogenesis.
  • Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activity.
  • Enzyme Inhibition : Compounds may act as inhibitors for key enzymes involved in disease processes, such as phosphodiesterase and kinases.

Anticancer Activity

A study evaluating the cytotoxic effects of related pyrazolo[3,4-b]pyridine derivatives revealed that certain analogues exhibited IC50 values in the low micromolar range (0.75–4.15 µM) against human cancer cell lines without affecting normal cells . Notably, these compounds were effective in vivo, inhibiting tumor growth in mouse models without systemic toxicity .

Antimicrobial Effects

Research has shown that specific derivatives possess antibacterial activity against various strains. For instance, compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Apoptosis Induction : Many derivatives trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Inhibition of Tubulin Polymerization : Some compounds disrupt microtubule formation, which is critical for cancer cell division .
  • Receptor Modulation : Certain derivatives act as ligands for adenosine receptors, influencing cellular signaling pathways .

Case Study 1: Anticancer Efficacy

In a preclinical study involving breast cancer models, a specific analogue derived from pyrazolo[3,4-b]pyridine was found to significantly reduce tumor size compared to controls. The study highlighted its potential for combination therapy with immunotherapeutic agents .

Case Study 2: Antimicrobial Activity

A series of synthesized pyrazolo[3,4-b]pyridine derivatives were tested against clinical strains of bacteria. One compound exhibited an MIC of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antimicrobial agent .

Data Summary

Activity TypeIC50/EffectivenessNotes
Anticancer0.75–4.15 µMEffective against various cancer cell lines
AntimicrobialMIC 8 µg/mL (MRSA)Significant activity against bacterial strains
Enzyme InhibitionVariesInhibitors for phosphodiesterase and kinases

常见问题

Basic Synthesis Methods

Q: What are the foundational synthetic routes for synthesizing the pyrazolo[3,4-b]pyridine core of this compound? A: The pyrazolo[3,4-b]pyridine core can be synthesized via cyclization reactions. A common approach involves refluxing benzylideneacetone with substituted phenylhydrazine derivatives (e.g., phenylhydrazine hydrochloride) in ethanol for 6–8 hours, followed by crystallization . For more complex derivatives, multi-step protocols may include condensation with α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones to introduce the piperazine moiety .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yields in multi-step syntheses? A: Yield optimization often involves:

  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves structurally similar byproducts .

Basic Characterization Techniques

Q: What analytical methods are critical for confirming the structure of this compound? A: Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and piperazine linkage .
  • LC/MS : High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • X-ray crystallography : Resolves conformational details of the pyrazolo[3,4-b]pyridine core .

Advanced Structural Analysis

Q: How can conformational flexibility of the piperazine moiety impact biological activity? A: X-ray crystallography reveals that substituents on the piperazine ring influence dihedral angles, affecting binding to enzyme active sites. Computational docking (e.g., AutoDock Vina) can predict preferred conformations by simulating interactions with targets like VEGFR2 or MMP9 .

Biological Evaluation Design

Q: How should researchers design assays to evaluate enzyme inhibition (e.g., aminopeptidase N or VEGFR2)? A:

  • In vitro assays : Use recombinant enzymes with fluorogenic substrates (e.g., Ala-AMC for aminopeptidase N) .
  • Cell-based assays : Measure anti-angiogenic effects in HUVECs for VEGFR2 inhibition .
  • Controls : Include known inhibitors (e.g., bestatin) to validate assay conditions .

Data Contradiction Analysis

Q: How to resolve conflicting IC₅₀ values between enzyme inhibition and cellular assays? A:

  • Orthogonal assays : Confirm target engagement using thermal shift assays or SPR .
  • Solubility checks : Poor solubility in cellular media may artificially reduce potency; use DMSO concentrations ≤0.1% .
  • Metabolic stability : Assess compound stability in cell lysates via LC-HRMS .

Structure-Activity Relationship (SAR) Studies

Q: What methodologies identify critical substituents for kinase inhibition? A:

  • Analog synthesis : Modify the 4-chloro-3-methylphenyl group to assess steric/electronic effects .
  • In vitro profiling : Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) .
  • Computational modeling : Molecular dynamics simulations to map hydrogen bonding with ATP-binding pockets .

Stability and Degradation Pathways

Q: How to assess hydrolytic stability of the carbonyl-piperazine linkage? A:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral conditions at 40°C .
  • HPLC monitoring : Track degradation products (e.g., free piperazine) using a C18 column and UV detection at 254 nm .

In Silico Modeling for Target Prediction

Q: How can computational tools predict off-target effects? A:

  • Phylogenetic analysis : Use SwissTargetPrediction to identify homologous kinases .
  • Docking studies : Screen against the PDB database for proteins with similar binding pockets (e.g., MAPKAPK2) .

Multi-Target Activity Profiling

Q: What strategies validate selectivity for dual VEGFR2/MMP9 inhibition? A:

  • Biochemical counterscreens : Test against related kinases (e.g., PDGFRβ) and metalloproteinases (e.g., MMP2) .
  • Cellular synergy assays : Combine with selective inhibitors (e.g., marimastat for MMP9) to isolate target contributions .

Scalability Challenges in Multi-Step Synthesis

Q: How to address low yields in the final coupling step? A:

  • Pilot-scale optimization : Use flow chemistry for exothermic reactions (e.g., acyl chloride formation) .
  • Alternative coupling reagents : Replace EDCl/HOBt with COMU for higher efficiency in amide bond formation .

Metabolite Identification

Q: What techniques identify phase I metabolites of this compound? A:

  • In vitro incubation : Use liver microsomes (human or rat) with NADPH cofactor .
  • LC-HRMS : Detect metabolites via accurate mass shifts (e.g., +16 Da for hydroxylation) .

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